Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. The systematic name reflects its structural components, which include a tert-butyl group, an azetidine ring, and a hydroxycarbamimidoyl substituent.
The compound is classified as an azetidine derivative, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their diverse biological activities and are often explored for their therapeutic potential.
The synthesis of tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate involves several key steps:
For example, one method reported involves dissolving azetidin-3-one in dichloromethane, adding triethylamine and BOC anhydride, and controlling the reaction temperature to achieve successful cyclization .
The molecular structure of tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate can be represented by its chemical formula .
The InChI (International Chemical Identifier) key and other structural identifiers can be used for further detailed analysis in chemical databases .
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate can participate in various chemical reactions typical of azetidine derivatives:
These reactions are essential for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties .
The mechanism of action for tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate primarily revolves around its interaction with biological targets:
Detailed studies involving kinetic assays and binding affinity measurements would provide further insights into its mechanism of action and therapeutic potential .
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable storage conditions and handling procedures in laboratory settings .
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate has several potential applications in scientific research:
The continued exploration of this compound's properties could lead to significant advancements in drug discovery and development .
The primary compound is systematically named as tert-butyl (E)-3-[(hydroxyamino)iminomethyl]azetidine-1-carboxylate (IUPAC) [3] [6]. It carries the CAS Registry Number 1309207-05-3 and is alternatively designated as 1-(tert-butoxycarbonyl)-3-(N'-hydroxycarbamimidoyl)azetidine [3] [6]. Canonical SMILES representation is CC(C)(C)OC(=O)N1CC(C1)C(=NO)N, while the isomeric form (E-configuration) is specified as CC(C)(C)OC(=O)N1CC(C1)/C(=N\O)/N [3] [6]. The molecular formula C₉H₁₇N₃O₃ corresponds to a monoisotopic mass of 215.126991 Da and an average mass of 215.25 g/mol [3] [6].
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (E)-3-[(hydroxyamino)iminomethyl]azetidine-1-carboxylate |
| CAS No. | 1309207-05-3 |
| Molecular Formula | C₉H₁₇N₃O₃ |
| Average Mass | 215.25 g/mol |
| Monoisotopic Mass | 215.126991 Da |
| SMILES (Canonical) | CC(C)(C)OC(=O)N1CC(C1)C(=NO)N |
| SMILES (Isomeric) | CC(C)(C)OC(=O)N1CC(C1)/C(=N\O)/N |
This compound belongs to the N-Boc-protected 3-substituted azetidine family, characterized by a four-membered saturated heterocycle (azetidine) with a nitrogen atom at position 1 [3] [5] [7]. The core scaffold derives from tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0), where the hydroxyl group is replaced by the N-hydroxycarbamimidoyl functionality [7] [9]. The azetidine ring exhibits significant ring strain (~26 kcal/mol), influencing its reactivity and conformational stability [3] [5]. Its structural analogs include tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate (CID 46835551) and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CID 10583745), highlighting modular modifications at the C3 position [1] [4].
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: